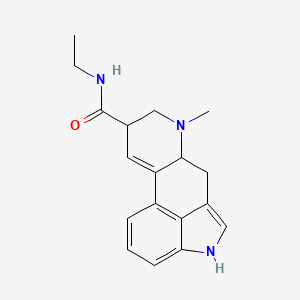

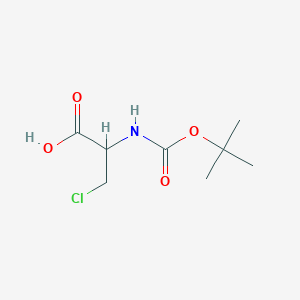

![molecular formula C23H34F3N5O7 B12301982 2-[3-[2-[[3-Methyl-1-oxo-1-[2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]amino]-2-oxoethyl]-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B12301982.png)

2-[3-[2-[[3-Methyl-1-oxo-1-[2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]amino]-2-oxoethyl]-2-oxoimidazolidin-1-yl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

AE-3763 est un inhibiteur de l’élastase neutrophile humaine à base de peptides. Ce composé a montré un potentiel significatif dans la recherche scientifique en raison de sa grande solubilité et de sa stabilité dans l’eau. Il est principalement utilisé dans l’étude des maladies inflammatoires et a démontré son efficacité dans divers modèles in vivo .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’AE-3763 implique plusieurs étapes. L’étape initiale comprend la réaction de la N-(benzyloxycarbonyl)-L-valine avec le paraformaldéhyde et le Ts-OH pour former un intermédiaire oxazolidinone. Cet intermédiaire est ensuite traité avec du triméthyltrifluorométhylsilane et du CsF dans du THF pour donner de la trifluorométhyloxazolidine. Le cycle oxazolidine est clivé à l’aide de ZnCl2 et de NaBH4 dans l’éther méthylique tertiaire, ce qui donne un aminoalcool protégé. Cet aminoalcool est déprotégé en utilisant H2 sur Pd(OH)2 dans l’acétate d’éthyle pour donner l’aminoalcool libre. Les dernières étapes impliquent la condensation de cet aminoalcool avec la N-(benzyloxycarbonyl)-L-valyl-L-proline en utilisant de l’EDC dans du dichlorométhane, suivie d’une déprotection et d’une nouvelle condensation avec un dérivé de l’acide imidazolidinoneacétique .

Méthodes de production industrielle

Les méthodes de production industrielle de l’AE-3763 ne sont pas largement documentées. La voie de synthèse décrite ci-dessus peut être mise à l’échelle pour la production industrielle avec des modifications appropriées pour assurer l’efficacité et le rendement.

Analyse Des Réactions Chimiques

Types de réactions

L’AE-3763 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l’aide de DMP dans du dichlorométhane.

Réduction : Les réactions de réduction impliquent l’utilisation de ZnCl2 et de NaBH4.

Substitution : Des réactions de substitution sont utilisées dans le processus de synthèse, comme la réaction avec le triméthyltrifluorométhylsilane.

Réactifs et conditions courants

Oxydation : DMP dans du dichlorométhane.

Réduction : ZnCl2 et NaBH4 dans l’éther méthylique tertiaire.

Substitution : Triméthyltrifluorométhylsilane et CsF dans du THF.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires tels que la trifluorométhyloxazolidine et les aminoalcools protégés, qui sont ensuite traités pour donner le composé final, l’AE-3763 .

Applications de la recherche scientifique

L’AE-3763 a un large éventail d’applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les inhibiteurs à base de peptides.

Biologie : Étudié pour son rôle dans l’inhibition de l’élastase neutrophile humaine, qui est impliquée dans les réponses inflammatoires.

Médecine : Exploré pour des applications thérapeutiques potentielles dans le traitement des lésions d’organes aiguës, du syndrome de détresse respiratoire aigu et de la maladie pulmonaire obstructive chronique

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les maladies inflammatoires

Applications De Recherche Scientifique

AE-3763 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study peptide-based inhibitors.

Biology: Investigated for its role in inhibiting human neutrophil elastase, which is involved in inflammatory responses.

Medicine: Explored for potential therapeutic applications in treating acute organ injury, acute respiratory distress syndrome, and chronic obstructive pulmonary disease

Industry: Utilized in the development of new drugs targeting inflammatory diseases

Mécanisme D'action

L’AE-3763 exerce ses effets en inhibant l’élastase neutrophile humaine, une protéase à sérine impliquée dans la dégradation des protéines de la matrice extracellulaire telles que l’élastine et le collagène. Cette inhibition contribue à réduire l’inflammation et les dommages tissulaires. Le composé se lie au site actif de l’enzyme, l’empêchant d’interagir avec ses substrats naturels .

Comparaison Avec Des Composés Similaires

Composés similaires

Sivelestat sodium tétrahydraté : Un autre inhibiteur de l’élastase neutrophile humaine.

Chlorhydrate d’AEBSF : Un inhibiteur irréversible des protéases à sérine.

PMSF : Un inhibiteur enzymatique qui inactive diverses protéases.

Unicité de l’AE-3763

L’AE-3763 se distingue par sa grande solubilité et sa stabilité dans l’eau, ce qui le rend plus approprié pour les études in vivo que d’autres composés similaires. Son efficacité pour réduire l’inflammation et améliorer les taux de survie chez les modèles animaux souligne encore son potentiel en tant qu’agent thérapeutique .

Propriétés

IUPAC Name |

2-[3-[2-[[3-methyl-1-oxo-1-[2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]amino]-2-oxoethyl]-2-oxoimidazolidin-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34F3N5O7/c1-12(2)17(19(35)23(24,25)26)28-20(36)14-6-5-7-31(14)21(37)18(13(3)4)27-15(32)10-29-8-9-30(22(29)38)11-16(33)34/h12-14,17-18H,5-11H2,1-4H3,(H,27,32)(H,28,36)(H,33,34) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQQXRRWRZFGDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)CN2CCN(C2=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34F3N5O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

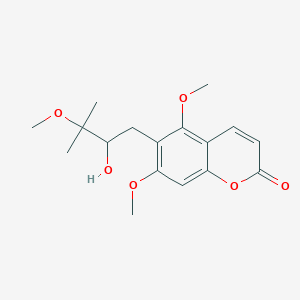

![(1-benzoyloxy-17-ethynyl-17-hydroxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12301915.png)

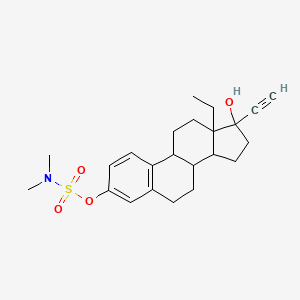

![potassium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12301916.png)

![Bis[2-(2-pyridinyl)phenolato]beryllium](/img/structure/B12301917.png)

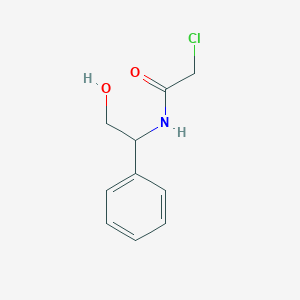

![2-Amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid;hydrochloride](/img/structure/B12301922.png)

![methyl 3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12301930.png)

![4-ethoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12301966.png)